molecular formula C12H19NO2 B7506417 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide

2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B7506417
M. Wt: 209.28 g/mol
InChI Key: UQCRNSRTVQWDHX-UHFFFAOYSA-N
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Description

2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopentene derivative that has been synthesized using various methods. In

Mechanism of Action

The exact mechanism of action of 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and facilitating catalytic reactions. Additionally, it has been shown to have potential as an inhibitor of certain enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide has various biochemical and physiological effects. It has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide in lab experiments is its potential as a chelating agent. This property may make it useful in the synthesis of metal complexes for catalytic reactions. Additionally, its antioxidant and anti-inflammatory properties may make it useful in the study of oxidative stress and inflammation-related diseases. One limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide. One potential direction is the development of new drugs based on this compound's antioxidant and anti-inflammatory properties. Additionally, further studies may be conducted to explore its potential as a chelating agent and its applications in catalytic reactions. Finally, research may be conducted to improve the solubility of this compound, making it more useful in a wider range of experiments.
In conclusion, 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide has been achieved using different methods. One of the most common methods involves the reaction between cyclopentadiene and maleic anhydride to form cyclopentene-1,2-dicarboxylic anhydride. This intermediate is then reacted with oxolane-2-methylamine to yield 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide.

Scientific Research Applications

2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide has been found to have potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, this compound has been used in the development of new drugs and as a tool in the study of biological systems.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-12(8-10-4-1-2-5-10)13-9-11-6-3-7-15-11/h1,4,10-11H,2-3,5-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCRNSRTVQWDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2CCC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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